

Application Notes for EP2 Receptor Agonist in Immunohistochemistry

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Compound of Interest		
Compound Name:	EP2 receptor agonist 4	
Cat. No.:	B10767985	Get Quote

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Introduction

The Prostaglandin E2 receptor 2 (EP2), a G-protein coupled receptor (GPCR), is a key component of the prostaglandin signaling pathway.[1][2] Prostaglandin E2 (PGE2) is a lipid mediator involved in various physiological and pathological processes, including inflammation, immune responses, and cancer.[2][3] The EP2 receptor, upon activation by PGE2 or a selective agonist, couples to the Gs alpha subunit of the G-protein complex. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (camp) levels.[3][4][5] The elevated camp then activates Protein Kinase A (PKA), which in turn phosphorylates downstream transcription factors like the camp response element-binding protein (CREB), modulating gene expression.[1][6] This signaling cascade has been implicated in diverse cellular responses such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of inflammation.[2][5]

Selective EP2 receptor agonists are valuable tools for investigating the physiological and pathological roles of the EP2 receptor.[2] In immunohistochemistry (IHC), while the agonist itself is not typically visualized, it is used to stimulate the EP2 receptor in cell or tissue models. The downstream effects of this stimulation or the localization of the receptor itself can then be assessed using specific antibodies. This document provides a detailed protocol for the immunohistochemical staining of the EP2 receptor in tissue sections, which can be utilized in studies involving EP2 receptor agonists.



Product Information

Product Name EP2 Receptor Agonist 4		
Target	Prostaglandin E2 Receptor 2 (EP2)	
Chemical Name	Not specified	
CAS Number	212310-16-2[7]	
Molecular Formula	Not specified	
Molecular Weight	Not specified	
Purity	>98%	
EC50	43 nM[7]	
Storage	Store at -20°C for long-term storage.	
Solubility	Soluble in DMSO.	

Quantitative Data

The following table summarizes typical quantitative parameters for immunohistochemical staining of the EP2 receptor. These values may require optimization for specific tissues and experimental conditions.



Parameter	Recommended Range	Notes
Primary Antibody Dilution	1:100 - 1:500	Optimal dilution should be determined by titration.
Secondary Antibody Dilution	1:200 - 1:1000	Dependent on the detection system and antibody manufacturer.
Antigen Retrieval Time	10 - 20 minutes	Heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0) is commonly used for GPCRs.
Primary Antibody Incubation	1 hour at room temperature or overnight at 4°C	Overnight incubation at 4°C is often recommended for improved specificity.
Secondary Antibody Incubation	30 - 60 minutes at room temperature	
Substrate Incubation Time	2 - 10 minutes	Monitor closely to avoid overstaining.

EP2 Receptor Signaling Pathway

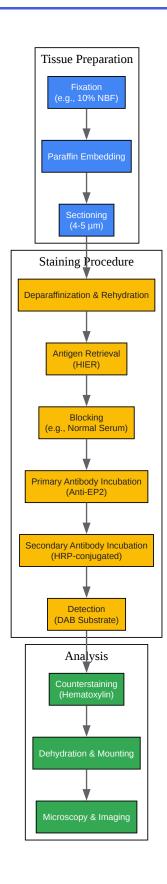


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Caption: EP2 receptor signaling cascade upon agonist binding.

Immunohistochemistry Experimental Workflow





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Caption: General workflow for immunohistochemical staining.



Detailed Immunohistochemistry Protocol

This protocol provides a general guideline for the detection of the EP2 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific sample types and antibodies.

Materials:

- FFPE tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water (dH2O)
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBS-T)
- Blocking solution (e.g., 5% normal goat serum in PBS-T)
- Primary antibody against EP2 receptor
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Humidity chamber
- Coplin jars
- Microscope



Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene for 2 x 5 minutes.
 - Immerse slides in 100% ethanol for 2 x 3 minutes.
 - Immerse slides in 95% ethanol for 2 minutes.
 - Immerse slides in 80% ethanol for 2 minutes.
 - Immerse slides in 70% ethanol for 2 minutes.
 - Rinse slides in dH2O for 5 minutes.
- · Antigen Retrieval:
 - Preheat antigen retrieval buffer to 95-100°C.
 - Immerse slides in the preheated buffer and incubate for 10-20 minutes.
 - Allow slides to cool in the buffer for 20 minutes at room temperature.
 - Rinse slides with PBS-T for 2 x 5 minutes.
- Peroxidase Blocking (if using HRP-conjugate):
 - Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse slides with PBS-T for 2 x 5 minutes.
- Blocking:
 - Incubate slides with blocking solution for 1 hour at room temperature in a humidity chamber to block non-specific antibody binding.
- Primary Antibody Incubation:



- Dilute the primary anti-EP2 receptor antibody to its optimal concentration in the blocking solution.
- Drain the blocking solution from the slides and apply the diluted primary antibody.
- Incubate overnight at 4°C in a humidity chamber.
- Secondary Antibody Incubation:
 - Rinse slides with PBS-T for 3 x 5 minutes.
 - Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
- Detection:
 - Rinse slides with PBS-T for 3 x 5 minutes.
 - Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
 - Rinse slides with PBS-T for 3 x 5 minutes.
 - Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color develops. Monitor under a microscope.
 - Stop the reaction by rinsing the slides in dH2O.
- Counterstaining:
 - Immerse slides in hematoxylin for 1-2 minutes.
 - Rinse gently with tap water.
 - "Blue" the sections in running tap water or a bluing agent.
- · Dehydration and Mounting:
 - Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%) for 2 minutes each.



- Immerse in xylene for 2 x 5 minutes.
- Apply a coverslip with mounting medium.
- Analysis:
 - Examine the slides under a light microscope. EP2 receptor-positive staining will appear brown, and the nuclei will be counterstained blue.

Disclaimer: This application note is intended for research use only and is not for use in diagnostic procedures. The information provided is a general guideline and may require optimization for specific applications.

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